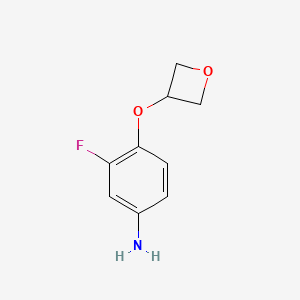

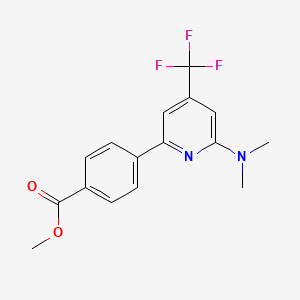

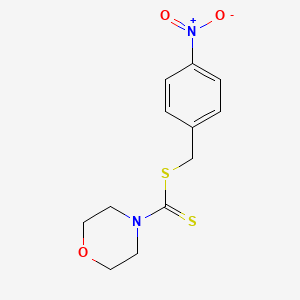

![molecular formula C17H18N4O2S B1396339 7-メチル-2-[(4-メチルベンジル)チオ][1,2,4]トリアゾロ[1,5-a]ピリミジン-6-カルボン酸エチル CAS No. 1306738-68-0](/img/structure/B1396339.png)

7-メチル-2-[(4-メチルベンジル)チオ][1,2,4]トリアゾロ[1,5-a]ピリミジン-6-カルボン酸エチル

説明

This compound is a novel triazole-pyrimidine hybrid . It has been studied for its potential neuroprotective and anti-neuroinflammatory properties . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .

Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involved the addition of piperazine to a solution of the compound and potassium carbonate in CHCl3 .Molecular Structure Analysis

The molecular structure of this compound was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis

The reaction involved the nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety from the intermediate . The reaction did not stop at the formation of pyrrolo[3,2-d]pyrimidine, but proceeded as a tandem nucleophilic addition – nucleophilic substitution followed by formation of thiopyrimidine and iminopyrimidine cycles .科学的研究の応用

神経保護剤

この化合物は、神経保護剤としての可能性について評価されています。神経変性疾患、虚血性脳卒中、外傷性脳損傷の治療に治療上の利点をもたらす可能性があります。 神経保護作用は、小胞体ストレスとアポトーシスの抑制、およびNF-kB炎症経路に起因すると考えられます .

抗神経炎症作用

この化合物の抗神経炎症作用は顕著です。LPS刺激ヒトミクログリア細胞における一酸化窒素(NO)および腫瘍壊死因子α(TNF-α)産生の抑制において有望な結果を示しました。 これは、さまざまな神経学的障害に関連する神経炎症を軽減する可能性のある用途を示唆しています .

抗マラリア活性

反応物として、この化合物は、マラリア寄生虫におけるピリミジン生合成に不可欠な酵素であるジヒドロオロテートデヒドロゲナーゼを標的とする阻害剤の合成に関与しています。 これは、抗マラリア薬の開発における使用を示唆しています .

HIV研究

この化合物は、HIV TAR RNAへの結合によって引き起こされる薬理作用の調査における反応物として機能します。 これは、HIVの研究と潜在的な治療用途における役割を示唆しています .

ルテニウム錯体の合成

これは、ルテニウム(II)-Hmtpo錯体の合成に使用されます。 これらの錯体は、有機合成における触媒や潜在的な抗腫瘍活性など、さまざまな用途を持っています .

ビルスマイヤー反応

この化合物は、共役カルボサイクルおよびヘテロサイクルのビルスマイヤー反応における反応物です。 この反応は、有機合成、特にさまざまなヘテロ環状化合物の形成において重要です .

抗腫瘍活性

研究は、この化合物の誘導体が、特定の癌細胞株の増殖とコロニー形成を阻害する能力を持っていることを示唆しており、これは癌治療における潜在的な用途を示唆しています .

化学合成と調達

最後に、この化合物は、バルクカスタム合成と調達のために利用可能であり、化学研究と医薬品開発における需要を示唆しています .

作用機序

Target of Action

The primary targets of Ethyl 7-methyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate are neuroprotective and anti-neuroinflammatory agents . The compound has been shown to have promising activity against these targets, which play a crucial role in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Mode of Action

The compound interacts with its targets by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that the compound has favorable interaction with active residues of ATF4 and NF-kB proteins .

Biochemical Pathways

The compound affects the ER stress pathway, apoptosis pathway, and the NF-kB inflammatory pathway . By inhibiting these pathways, the compound can potentially prevent or slow disease progression by reducing neuronal death .

Pharmacokinetics

The compound’s significant neuroprotective and anti-inflammatory properties suggest it may have good bioavailability .

Result of Action

The compound exhibits promising neuroprotective and anti-inflammatory properties . It has been shown to significantly inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

生化学分析

Biochemical Properties

Ethyl 7-methyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of nitric oxide synthase (NOS) and tumor necrosis factor-alpha (TNF-α) production in LPS-stimulated human microglia cells . Additionally, it interacts with endoplasmic reticulum (ER) chaperone BIP and apoptosis marker cleaved caspase-3, reducing their expression in human neuronal cells . These interactions highlight the compound’s potential as a neuroprotective and anti-inflammatory agent.

Cellular Effects

Ethyl 7-methyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate exerts significant effects on various cell types and cellular processes. In human microglia cells, it inhibits the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), thereby reducing inflammation . In human neuronal cells, the compound decreases the expression of ER stress markers and apoptosis-related proteins, promoting cell survival and neuroprotection . These effects suggest that the compound can modulate cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of ethyl 7-methyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves several key interactions at the molecular level. The compound binds to active residues of ATF4 and NF-kB proteins, inhibiting their activity and thereby reducing ER stress and inflammation . It also inhibits the activity of NOS, leading to decreased production of NO, a potent inflammatory mediator . These molecular interactions contribute to the compound’s neuroprotective and anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 7-methyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its activity over extended periods . Long-term studies have shown that prolonged exposure to the compound can lead to gradual degradation and reduced efficacy . Despite this, the compound continues to exert neuroprotective and anti-inflammatory effects in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of ethyl 7-methyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation and promotes neuroprotection without causing significant adverse effects . At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.

Metabolic Pathways

Ethyl 7-methyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and clearance from the body . The compound also affects metabolic flux by modulating the levels of key metabolites involved in inflammation and apoptosis . These interactions underscore the compound’s potential to influence various metabolic processes.

Transport and Distribution

Within cells and tissues, ethyl 7-methyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is transported and distributed through specific transporters and binding proteins . The compound is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, it accumulates in specific compartments, such as the ER and mitochondria, where it exerts its effects . These distribution patterns are crucial for understanding the compound’s cellular localization and activity.

Subcellular Localization

The subcellular localization of ethyl 7-methyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate plays a significant role in its activity and function. The compound is primarily localized in the ER and mitochondria, where it interacts with key proteins involved in stress response and apoptosis . Post-translational modifications, such as phosphorylation, may also influence its targeting to specific subcellular compartments . Understanding these localization patterns is essential for elucidating the compound’s mechanism of action.

特性

IUPAC Name |

ethyl 7-methyl-2-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2S/c1-4-23-15(22)14-9-18-16-19-17(20-21(16)12(14)3)24-10-13-7-5-11(2)6-8-13/h5-9H,4,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJWCEHXPVBWFIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N2C(=NC(=N2)SCC3=CC=C(C=C3)C)N=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001109841 | |

| Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-methyl-2-[[(4-methylphenyl)methyl]thio]-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001109841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1306738-68-0 | |

| Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-methyl-2-[[(4-methylphenyl)methyl]thio]-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1306738-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-methyl-2-[[(4-methylphenyl)methyl]thio]-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001109841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

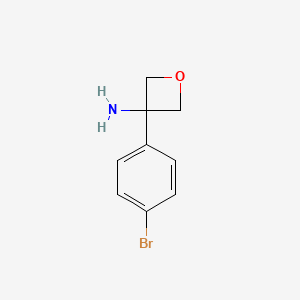

![Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one](/img/structure/B1396261.png)

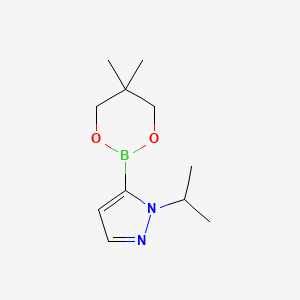

![1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-ethanone](/img/structure/B1396265.png)

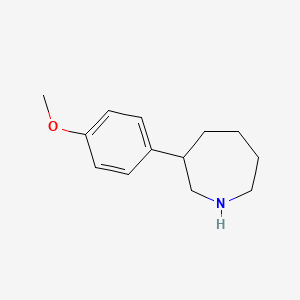

![[4-(carboxymethyl)-3,5-dimethyl-1H-1,2,4-triazol-4-ium-1-yl]acetate](/img/structure/B1396276.png)

![2-[(5-{[(4-bromophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1396277.png)